6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide
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Overview
Description
6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-based Compounds: These compounds share the thiazole ring structure and have been studied for their biological activities.
Pyridine Derivatives: Compounds with a pyridine ring are common in medicinal chemistry and have diverse applications.
Uniqueness
What sets 6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
365429-73-8 |
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Molecular Formula |
C27H26ClN5OS |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H26ClN5OS/c1-17-6-5-7-18(14-17)24-25(19-12-13-29-23(15-19)31-21-8-3-2-4-9-21)35-27(32-24)33-26(34)20-10-11-22(28)30-16-20/h5-7,10-16,21H,2-4,8-9H2,1H3,(H,29,31)(H,32,33,34) |
InChI Key |
PQFMUBMQVQQGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)Cl)C4=CC(=NC=C4)NC5CCCCC5 |
Origin of Product |
United States |
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